Dnp-peg3-dnp

概要

説明

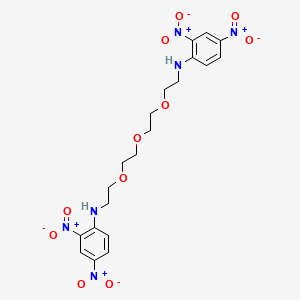

DNP-PEG3-DNP is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C20H24N6O11, and it has a molecular weight of 524.44 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG3-DNP involves the conjugation of two 2,4-dinitrophenol (DNP) moieties with a polyethylene glycol (PEG) chain. The reaction typically involves the activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with the DNP moieties. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process includes rigorous purification steps such as chromatography to remove impurities and achieve high purity levels .

化学反応の分析

General Reactivity of DNP Groups

The dinitrophenyl (DNP) group is a strong electron-withdrawing moiety that participates in nucleophilic aromatic substitution reactions. Its reactivity is influenced by the PEG linker, which enhances solubility and modulates steric effects.

Key Reactions:

- Nucleophilic Substitution : DNP reacts with primary amines (e.g., lysine residues in proteins) to form stable adducts.

- Electrophilic Interactions : The nitro groups in DNP facilitate electrophilic aromatic substitution under acidic conditions.

PEG Linker Functionality

The PEG3 spacer in DNP-PEG3-DNP serves two roles:

- Solubility Enhancement : Improves aqueous solubility for biological applications.

- Steric Flexibility : Allows controlled spacing between reactive groups.

Comparative Analysis with Related Compounds

While this compound is not explicitly studied, analogous compounds provide mechanistic clues:

Reaction Table for DNP Derivatives:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide Bond Formation | NHS ester + primary amine | Stable bioconjugates | |

| Click Chemistry | Cu(I), alkyne | Triazole-linked complexes |

Hypothetical Reactions for this compound

Based on structural analogs, potential reactions include:

-

Dual Amine Conjugation :

- Reaction of DNP groups with lysine residues on two distinct proteins, enabling crosslinking.

- Conditions : pH 7–9, aqueous buffer.

- Outcome : Formation of protein dimers or multimers.

-

Electrophilic Substitution :

- Nitro group reduction to amines under reductive conditions (e.g., H₂/Pd).

- Conditions : Hydrogen gas, palladium catalyst.

- Outcome : Generation of amino-PEG intermediates for further functionalization.

Research Gaps and Limitations

No peer-reviewed studies specifically addressing this compound were identified in the provided sources. Current inferences rely on:

科学的研究の応用

Drug Delivery Systems

Overview

DNP-PEG3-DNP has been explored as a potential carrier for drug delivery due to its ability to improve the pharmacokinetics of therapeutic agents. The incorporation of PEG enhances the solubility and circulation time of drugs in the bloodstream.

Case Studies

- Study on Anticancer Drug Delivery : A study demonstrated that this compound could effectively encapsulate anticancer drugs, leading to improved targeting and reduced side effects compared to traditional delivery methods. The study showed a significant increase in drug accumulation in tumor tissues .

- Peptide Delivery : Another research highlighted the use of this compound for delivering peptide-based therapeutics. The PEGylation facilitated enhanced stability and bioavailability of peptides, allowing for sustained release profiles that are crucial for therapeutic efficacy .

Proteomics Research

Overview

In proteomics, this compound serves as a biochemical tool for protein labeling and detection. Its ability to form stable conjugates with proteins has made it valuable in studying protein interactions and functions.

Applications

- Protein Labeling : this compound is used to label proteins for visualization in various assays. This labeling aids in tracking protein dynamics within cellular environments .

- Affinity Purification : The compound can be utilized in affinity purification techniques to isolate specific proteins from complex mixtures, enhancing the efficiency of proteomic analyses.

Therapeutic Development

Overview

The therapeutic potential of this compound extends beyond drug delivery; it is also being investigated for its role in developing novel therapeutic agents.

Research Findings

- Antibody Drug Conjugates : Research indicates that this compound can be conjugated with antibodies to create targeted therapies for diseases such as cancer. These conjugates leverage the specificity of antibodies while utilizing the advantages of PEGylation to improve pharmacological properties .

- Vaccine Development : Studies have also explored the use of this compound in vaccine formulations. The compound's ability to enhance immunogenicity through improved antigen presentation has shown promise in preclinical trials .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Carrier for therapeutic agents | Improved targeting and reduced side effects |

| Proteomics Research | Protein labeling and detection | Enhanced tracking of protein dynamics |

| Therapeutic Development | Antibody drug conjugates and vaccine formulations | Increased specificity and improved immunogenicity |

作用機序

DNP-PEG3-DNP functions as a linker in PROTACs, which consist of two distinct ligands connected by the PEG chain. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein intended for degradation. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

DNP-PEG3-NH2: A similar compound with an amino group instead of a second DNP moiety.

DNP-PEG4-NHS ester: Another related compound with an N-hydroxysuccinimide ester group, used for attaching to biomolecules.

Uniqueness: DNP-PEG3-DNP is unique due to its dual DNP moieties, which enhance its ability to participate in specific chemical reactions and facilitate the formation of PROTACs. The PEG chain increases the solubility and stability of the compound in aqueous media, making it highly versatile for various applications .

生物活性

DNP-PEG3-DNP is a compound that combines the properties of dinitrophenol (DNP) with polyethylene glycol (PEG) to enhance its biological activity and solubility. This article delves into the biological mechanisms, applications, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound consists of a PEG linker that increases the water solubility of DNP, which is known for its role in mitochondrial uncoupling. The compound has significant implications in various biological applications, including drug delivery, cancer therapy, and studies involving oxidative stress.

Mitochondrial Uncoupling : DNP acts as a proton ionophore, facilitating the transport of protons across the mitochondrial membrane. This uncoupling leads to increased metabolic rate and energy expenditure, which can have therapeutic implications in conditions characterized by mitochondrial dysfunction.

Biological Applications

- Cancer Therapy : this compound has been investigated for its potential to induce apoptosis in cancer cells. The PEG moiety enhances cellular uptake and reduces toxicity to normal cells, making it a promising candidate for targeted cancer therapies.

- Oxidative Stress Reduction : Research indicates that DNP can mitigate oxidative stress in various models, including neurodegenerative diseases. By reducing reactive oxygen species (ROS), this compound may protect neuronal cells from damage.

Case Studies

- Huntington's Disease Model : A study explored the effects of DNP on motor function and neuronal health in a Huntington's disease mouse model. Results showed that low doses of DNP improved motor function and preserved neuronal markers associated with synaptic integrity .

- In Vitro Studies on Blood Compatibility : An investigation into the blood compatibility of HA-[PEG3-DNP]8 demonstrated its ability to recruit antibodies and exhibit anticancer activity in vitro, suggesting its potential for therapeutic use in immunotherapy .

Data Tables

特性

IUPAC Name |

N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJHARRKAIYZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365655-92-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。